molecular formula C16H15F3N4O2 B2731635 Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-04-8

Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2731635
CAS RN: 909575-04-8
M. Wt: 352.317
InChI Key: QQBPZRBMXYYVQV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Tuberculostatic Activity

Research has explored the structural analogs of ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate for their tuberculostatic activity. The synthesis involved three-component condensations of various aromatic or hetaromatic aldehydes, β-dicarbonyl compounds, and triazole or pyrazole amines. The compounds showed promising antituberculous properties, with structure-activity relations analyzed to optimize their effectiveness against tuberculosis (Titova et al., 2019).

Green Chemistry Synthesis

A novel synthesis method employing 4,4’-trimethylenedipiperidine as an additive for the eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives has been developed. This approach adheres to green chemistry principles, using a mixture of water and ethanol as solvents, and yields high-quality compounds with excellent recyclability and reduced environmental impact (Khaligh et al., 2020).

Antitumor Activities

A study on the synthesis and evaluation of novel compounds, including ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, has revealed significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. These findings suggest the potential of these compounds as candidates for antitumor drug development (Gomha et al., 2017).

Biocidal Properties

Another application involves the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its derivatives, which have been tested for their biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some of these compounds exhibited excellent biocidal properties, highlighting their potential in developing new antimicrobial agents (Youssef et al., 2011).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties. The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-3-25-14(24)12-9(2)22-15-20-8-21-23(15)13(12)10-4-6-11(7-5-10)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPZRBMXYYVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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